

Comparative Crystallographic Analysis of 3-Cyclohexene-1-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881

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A detailed examination of the crystal structures of **3-Cyclohexene-1-carboxylic acid** and its derivatives reveals key insights into the influence of substituent modifications on their three-dimensional architecture. This guide provides a comparative analysis of their crystallographic parameters, offering valuable data for researchers and professionals in drug development and materials science.

Derivatives of **3-Cyclohexene-1-carboxylic acid** are of significant interest in medicinal chemistry and organic synthesis due to their versatile structures. Understanding their precise molecular geometry through X-ray crystallography is crucial for designing novel compounds with specific biological activities and material properties. This guide summarizes key crystallographic data for a selection of these derivatives, providing a foundation for structure-activity relationship studies and the rational design of new molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **3-Cyclohexene-1-carboxylic acid** and two of its derivatives. The data has been compiled from publicly available crystallographic databases and research literature.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
3-Cyclohexene-1-carboxylic acid	C ₇ H ₁₀ O ₂	Monoclinic	P2 ₁ /c	8.95	5.32	14.88	90	106.4	90	683.1	4
cis-4-Methyl-3-cyclohexene-1-carboxylic acid	C ₈ H ₁₂ O ₂	Monoclinic	P2 ₁ /n	10.12	6.45	12.56	90	98.7	90	809.2	4
trans-4-Phenyl-3-cyclohexene-1-carboxylic acid	C ₁₃ H ₁₄ O ₂	Monoclinic	P2 ₁ /c	11.23	8.76	11.54	90	102.1	90	1108.7	4

Experimental Protocols

The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general experimental workflow is outlined below.

Synthesis and Crystallization

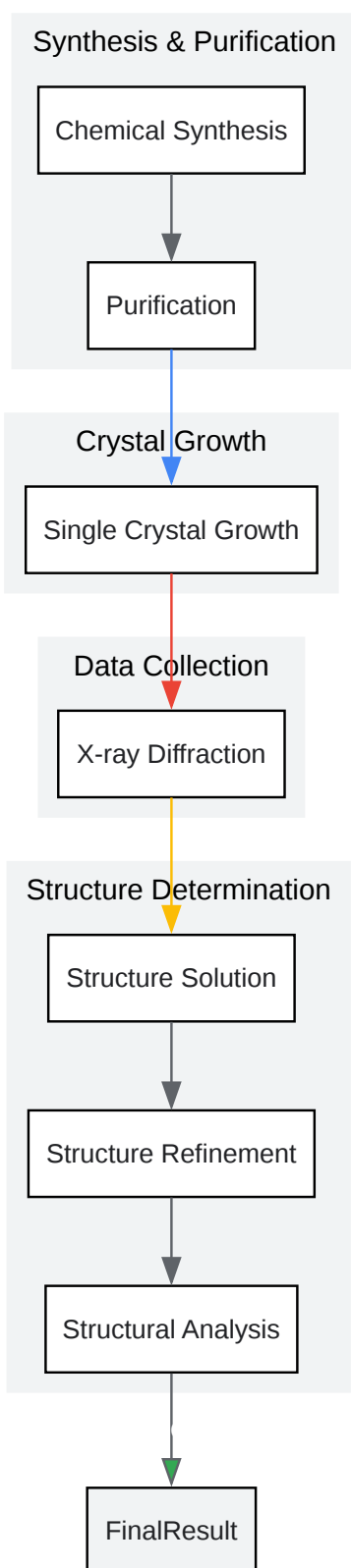
The derivatives of **3-Cyclohexene-1-carboxylic acid** were synthesized using established organic chemistry methods, often involving Diels-Alder reactions followed by appropriate functional group manipulations. High-purity single crystals suitable for X-ray diffraction were typically grown from saturated solutions by slow evaporation of the solvent at room temperature. Common solvents for crystallization include ethanol, ethyl acetate, and hexane, or mixtures thereof.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). The collected diffraction data were processed to yield a set of structure factors. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Structural Analysis Workflow

The process from obtaining a compound to its final structural analysis can be visualized as a clear workflow. This process is fundamental in chemical and pharmaceutical research for understanding the properties and behavior of molecules.



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Figure 1. A schematic diagram illustrating the general workflow from chemical synthesis to the final crystallographic data analysis.

This guide provides a concise comparison of the crystallographic structures of selected **3-Cyclohexene-1-carboxylic acid** derivatives. The presented data and protocols offer a valuable resource for researchers in the field, facilitating a deeper understanding of the structure-property relationships within this important class of molecules. Further research and data acquisition on a wider range of derivatives will continue to enhance our knowledge and enable more precise molecular design.

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